4-Bromo-5-methylisoquinolin-1(2H)-one
Overview
Description
4-Bromo-5-methylisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H8BrNO. It is a heterocyclic organic compound that belongs to the isoquinoline family. The compound has a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and neuropharmacology.
Scientific Research Applications
4-Bromo-5-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research. It is commonly used in medicinal chemistry and drug discovery as a starting material for the synthesis of new compounds with potential therapeutic properties. The compound has also been used in neuropharmacology research to study the effects of various drugs on the central nervous system.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylisoquinolin-1(2H)-one is not well understood. However, studies have shown that the compound has an affinity for certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma receptor. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, and it may also have anti-inflammatory and antioxidant effects. The compound has also been shown to have analgesic properties, and it may have potential as a treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-5-methylisoquinolin-1(2H)-one in lab experiments is its versatility. The compound can be easily modified to create new compounds with different properties. However, one of the limitations of using the compound is that it may be toxic at high concentrations, and caution should be taken when handling it.
Future Directions
There are many potential future directions for research involving 4-Bromo-5-methylisoquinolin-1(2H)-one. One area of interest is the development of new compounds based on the structure of the compound. These compounds may have potential therapeutic applications in a range of areas, including neurodegenerative diseases and chronic pain. Another area of interest is the further study of the compound's mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, the compound may have applications in the development of new imaging agents for use in medical imaging.
properties
IUPAC Name |
4-bromo-5-methyl-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)8(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHFWDYFQTNCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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